molecular formula C20H18FN5O B1678706 R-268712 CAS No. 879487-87-3

R-268712

Cat. No.: B1678706
CAS No.: 879487-87-3
M. Wt: 363.4 g/mol
InChI Key: JQGOCCALXFSRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R-268712 is a specific activin receptor-like kinase 5 inhibitor with an inhibitory concentration of 2.5 nanomolar. It is also an orally active transforming growth factor-beta type I receptor inhibitor. This compound is known for its potent and selective inhibition of activin receptor-like kinase 5, making it a valuable tool in scientific research, particularly in studies related to renal fibrosis and cancer .

Biochemical Analysis

Biochemical Properties

R-268712 interacts with the TGF-β receptor ALK5, inhibiting its activity . It specifically inhibits the phosphorylation of Smad3, a protein that is a key component in the TGF-β signaling pathway . This inhibition occurs in a dose-dependent manner .

Cellular Effects

This compound has been shown to suppress glomerulonephritis as well as glomerulosclerosis by inhibiting TGF-β signaling . It inhibits myofibroblast transdifferentiation (MTD) from fibroblasts in a dose-dependent manner without inhibiting cell growth .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of ALK5, a TGF-β type I receptor . This leads to a decrease in the phosphorylation of Smad3, thereby inhibiting the TGF-β signaling pathway .

Temporal Effects in Laboratory Settings

In vitro studies have shown that this compound inhibits the phosphorylation of Smad3 in a dose-dependent manner over a period of 1 hour . Over a longer period of 72 hours, it was found to inhibit myofibroblast transdifferentiation from fibroblasts .

Dosage Effects in Animal Models

In vivo studies have shown that this compound exhibits renoprotective effects in a dose-dependent manner . At a dosage of 1 mg/kg, it significantly reduced proteinuria and glomerulosclerosis, improving renal function .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly stated in the available literature. Given its role as an inhibitor of the TGF-β signaling pathway, it likely interacts with enzymes and cofactors involved in this pathway .

Transport and Distribution

Given its role as an ALK5 inhibitor, it is likely that it is transported to areas where this receptor is present .

Subcellular Localization

Given its role as an ALK5 inhibitor, it is likely that it localizes to areas where this receptor is present, such as the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-268712 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound can be prepared by dissolving 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in publicly available sources. The compound is typically produced in research laboratories and supplied by specialized chemical companies for research purposes. The production process likely involves standard organic synthesis techniques, purification steps, and quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

R-268712 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.

    Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent choice, depend on the desired outcome and the nature of the reaction .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield modified compounds with different functional groups .

Scientific Research Applications

R-268712 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

R-268712 is unique in its high selectivity and potency as an activin receptor-like kinase 5 inhibitor. Similar compounds include:

These compounds share similar targets and mechanisms of action but differ in their chemical structures, selectivity, and pharmacokinetic profiles, making this compound a valuable addition to the toolkit of researchers studying transforming growth factor-beta signaling pathways.

Properties

IUPAC Name

2-[4-[2-fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O/c1-13-3-2-4-19(24-13)20-17(11-22-25-20)14-5-6-18(21)16(9-14)15-10-23-26(12-15)7-8-27/h2-6,9-12,27H,7-8H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGOCCALXFSRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC(=C(C=C3)F)C4=CN(N=C4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301127927
Record name 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879487-87-3
Record name 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879487-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R-268712
Reactant of Route 2
Reactant of Route 2
R-268712
Reactant of Route 3
Reactant of Route 3
R-268712
Reactant of Route 4
Reactant of Route 4
R-268712
Reactant of Route 5
Reactant of Route 5
R-268712
Reactant of Route 6
R-268712

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.